Vidupiprant vs. AMG 009: Superior DP Potency in Human Whole Blood
Vidupiprant (AMG 853) demonstrates a substantially improved functional potency over its predecessor, AMG 009, in a physiologically relevant human whole blood assay. While both compounds target the DP receptor, Vidupiprant exhibits a 31.5-fold increase in potency for inhibiting the PGD2-induced cAMP response in platelets [1].
| Evidence Dimension | Inhibition of PGD2-induced cAMP response in platelets (DP1 antagonism) |
|---|---|
| Target Compound Data | Kb = 4.7 nM |
| Comparator Or Baseline | AMG 009: Kb = 148 nM |
| Quantified Difference | 31.5-fold improvement |
| Conditions | 80% human whole blood |
Why This Matters
This quantitative improvement in a complex biological matrix underscores Vidupiprant's enhanced potency, making it a more suitable tool for ex vivo human sample analysis where high target engagement is critical.
- [1] Liu J, Fu Z, Wang Y, Schmitt M, Huang A, Marshall D, et al. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. ACS Med Chem Lett. 2011 Mar 2;2(5):326-30. View Source
